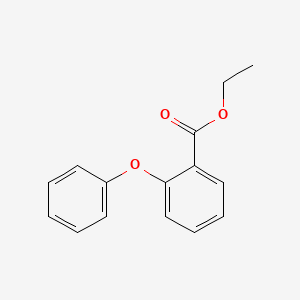

Ethyl 2-phenoxybenzoate

Description

Overview of Phenoxybenzoate Esters and Their Role in Chemical Research

Within the vast class of esters, phenoxybenzoates represent a significant scaffold in chemical research. This structure, featuring a phenoxy group attached to a benzoate (B1203000) ring, is a key component in various biologically active molecules. Phenoxybenzoate derivatives are investigated for a range of potential therapeutic applications. researchgate.net For example, certain derivatives of 3-phenoxybenzoic acid have been synthesized and studied for their potential to activate peroxisome proliferator-activated receptor γ (PPARγ) and glucokinase, which are important targets in diabetes research. researchgate.net The phenoxybenzoate moiety also serves as a crucial intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. ontosight.ai The versatility of the phenoxybenzoate structure allows for substitutions on either aromatic ring, enabling chemists to fine-tune the molecule's properties for specific biological targets. nih.gov

Contextualization of Ethyl 2-phenoxybenzoate within the Broader Ester Landscape

This compound is an aromatic ester that serves as a specific example of the phenoxybenzoate scaffold. sigmaaldrich.com It is primarily recognized in the scientific community as a valuable synthetic intermediate. chemicalbook.com Its structure consists of an ethyl ester group attached to a benzoic acid backbone, which is substituted with a phenoxy group at the ortho (2-position).

The synthesis of this compound can be achieved through several established chemical reactions. A common method is the Fischer esterification of 2-phenoxybenzoic acid with ethanol (B145695), typically catalyzed by a strong acid like sulfuric acid under reflux conditions. nih.gov An alternative approach is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol or, in this case, a phenol (B47542) with an aryl halide to form a diaryl ether, which can then be esterified. wikipedia.orgsynarchive.com For instance, the synthesis of diaryl ethers, the core of the phenoxybenzoate structure, has been achieved using copper-catalyzed coupling reactions. researchgate.netjst.go.jp

A specific synthesis involves stirring 2-phenoxybenzoic acid in ethanol with sulfuric acid at reflux for 24 hours. nih.gov After the reaction, the solvent is evaporated, and the residue is dissolved in an organic solvent like ethyl acetate, washed, and dried to yield the final product. nih.gov

Below is a table detailing the key properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H14O3 | uni.lu |

| Molecular Weight | 242.27 g/mol | |

| CAS Number | 41755-76-4 | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Monoisotopic Mass | 242.0943 Da | uni.lu |

Research Trajectories and Current Knowledge Gaps Pertaining to this compound

Current research involving this compound is predominantly focused on its utility as a precursor for the synthesis of more complex, biologically active heterocyclic compounds. A significant research trajectory is its use in the development of novel anticonvulsant agents. nih.gov For example, this compound is the starting material for a multi-step synthesis to create a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids. nih.gov This synthetic pathway highlights the compound's role as a foundational building block.

The synthesis begins with the conversion of this compound to 2-phenoxybenzohydrazide by reacting it with hydrazine (B178648). nih.gov This hydrazide is then cyclized to form a 1,3,4-oxadiazole (B1194373) thiol, which is subsequently reacted with various N-phenyl-2-chloroacetamides to produce the final target compounds. nih.gov These derivatives have shown promising anticonvulsant activity in preclinical models. nih.gov

The following table outlines the initial steps in a synthetic route starting from this compound for developing potential anticonvulsants.

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Phenoxybenzoic acid | Ethanol, Sulfuric acid | This compound | nih.gov |

| 2 | This compound | Hydrazine | 2-Phenoxybenzohydrazide | nih.gov |

| 3 | 2-Phenoxybenzohydrazide | Carbon disulfide, Alcoholic potassium hydroxide | 5-(2-Phenoxyphenyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

A notable knowledge gap exists regarding the intrinsic biological activities of this compound itself. While its derivatives are the subject of pharmacological investigation, the parent ester is often overlooked as a potential bioactive agent. nih.gov Research has focused more on derivatives of the isomeric 3-phenoxybenzoate structure for activities like PPARγ modulation. researchgate.net Therefore, future research could explore the direct pharmacological or agrochemical properties of this compound, potentially uncovering new applications for this readily accessible chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIQCXPHDHHHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375117 | |

| Record name | ethyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41755-76-4 | |

| Record name | Benzoic acid, 2-phenoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41755-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41755-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of Ethyl 2 Phenoxybenzoate

Reactions at the Ester Moiety for Functional Group Interconversion

The ester functional group in ethyl 2-phenoxybenzoate is a primary site for chemical modification, allowing for its conversion into other functional groups. This interconversion is a key step in the synthesis of more complex molecules.

A significant transformation of the ester moiety is its reaction with hydrazine (B178648) hydrate (B1144303) to form 2-phenoxybenzohydrazide. nih.govbrieflands.com This reaction is typically carried out in ethanol (B145695) at room temperature. brieflands.com The resulting hydrazide is a crucial intermediate for the synthesis of various heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole (B1194373) ring system. nih.govbrieflands.com For instance, the synthesis of 2-phenoxybenzohydrazide is the second step in a multi-step synthesis of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids. nih.gov Similarly, a chloro-substituted derivative, 4-chloro-2-phenoxybenzohydrazide, is prepared from ethyl 4-chloro-2-phenoxybenzoate and hydrazine hydrate in ethanol. nih.gov

Table 1: Synthesis of Hydrazide Derivatives from this compound

| Starting Material | Reagent | Product | Reference |

| This compound | Hydrazine hydrate | 2-Phenoxybenzohydrazide | nih.govbrieflands.com |

| Ethyl 4-chloro-2-phenoxybenzoate | Hydrazine hydrate | 4-Chloro-2-phenoxybenzohydrazide | nih.gov |

Synthesis of Bioactive Phenoxyphenyl-1,3,4-oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a well-known pharmacophore found in many compounds with a wide range of biological activities. The phenoxyphenyl moiety, when combined with the 1,3,4-oxadiazole core, has been shown to be a promising scaffold for the development of new therapeutic agents. nih.gov

The synthesis of phenoxyphenyl-1,3,4-oxadiazole derivatives from this compound typically involves a multi-step process. The initial conversion to the corresponding hydrazide is followed by cyclization reactions to form the 1,3,4-oxadiazole ring. nih.govbrieflands.com

One common method involves the reaction of 2-phenoxybenzohydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide. This reaction leads to the formation of 5-(2-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol. nih.gov In another approach, 2-phenoxybenzohydrazide is refluxed in formic acid to yield the corresponding 1,3,4-oxadiazole derivative. brieflands.com

For substituted derivatives, such as 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazoles, the synthesis starts with the corresponding substituted this compound. For example, ethyl 4-chloro-2-phenoxybenzoate is converted to its hydrazide, which then undergoes further reactions to form the 1,3,4-oxadiazole ring. nih.govresearchgate.net

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Hydrazide | Reagent(s) | Product | Reference |

| 2-Phenoxybenzohydrazide | Carbon disulfide, Potassium hydroxide | 5-(2-Phenoxyphenyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

| 2-Phenoxybenzohydrazide | Formic acid | 2-(2-Phenoxyphenyl)-1,3,4-oxadiazole | brieflands.com |

| 4-Chloro-2-phenoxybenzohydrazide | Ethylchloroglyoxalate, P₂O₅ | Ethyl 5-(4-chloro-2-phenoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | nih.gov |

Modifications of the Phenoxy and Benzoate (B1203000) Phenyl Rings

Modifications to the phenoxy and benzoate phenyl rings of this compound introduce further diversity into the resulting molecular structures. These modifications can be introduced either on the starting materials before the formation of the this compound core or on the pre-formed scaffold.

For instance, the synthesis of ethyl 4-chloro-2-phenoxybenzoate starts with 2,4-dichlorobenzoic acid and phenol (B47542), introducing a chlorine atom onto the benzoate ring. nih.govexcli.de Further derivatization can then be carried out on this modified scaffold.

Palladium-catalyzed reactions have been explored for the modification of related phenoxybenzoate structures. For example, phenyl 2-phenoxybenzoate can undergo a tandem ester dance/intramolecular decarbonylative C–H arylation to form dibenzofuran. researchgate.net While this specific example uses the phenyl ester, it highlights the potential for advanced catalytic methods to modify the core structure.

Exploration of Novel this compound Derivatives for Pharmacological Scaffolds

The derivatization of this compound has led to the exploration of novel compounds as potential pharmacological agents. The resulting phenoxyphenyl-1,3,4-oxadiazole derivatives have been investigated for their anticonvulsant and benzodiazepine (B76468) receptor agonist activities. nih.govbrieflands.com

The design of these novel compounds is often based on the hybridization of known pharmacophores. nih.gov For example, the combination of the phenoxyphenyl group with the 1,3,4-oxadiazole ring has been identified as a promising strategy for developing new anticonvulsant agents. nih.gov By introducing various substituents onto the core structure, researchers can fine-tune the pharmacological properties of the resulting molecules. nih.gov The synthesis and evaluation of these derivatives contribute to the understanding of structure-activity relationships and the development of new therapeutic leads. brieflands.comresearchgate.net

Biological and Pharmacological Activities of Ethyl 2 Phenoxybenzoate Derivatives

Evaluation of Central Nervous System Activities

A significant area of investigation for ethyl 2-phenoxybenzoate derivatives has been their effects on the central nervous system, particularly as anticonvulsant agents. These compounds have been designed and synthesized to interact with the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABA_A) receptor, a key target for treating conditions like epilepsy. nih.govexcli.deexcli.de

The anticonvulsant properties of various this compound derivatives have been assessed using standard preclinical animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests. nih.govexcli.de The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the PTZ test suggests efficacy against absence seizures by raising the seizure threshold. nih.govscispace.com

In one study, a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids, derived from this compound, were evaluated. nih.gov All synthesized compounds showed activity in the MES test. nih.gov Notably, the 2-nitro derivative (compound 8k) and the 4-nitro derivative (8L) demonstrated the most significant anticonvulsant profiles. nih.gov Compound 8k provided 75% protection against MES-induced seizures at a dose of 2 mg/kg. nih.gov In contrast, the activity of these derivatives in the PTZ test was less pronounced, with compounds 8j and 8L showing moderate activity with 25% protection at doses of 10 mg/kg and 5 mg/kg, respectively. nih.gov

Another study focused on a series of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives. excli.de The selected compound 6a was tested for its anticonvulsant activity and was found to be less potent than diazepam in both MES and PTZ tests. excli.deexcli.de

Table 1: Anticonvulsant Activity of Selected this compound Derivatives in Animal Models Data sourced from multiple studies to illustrate comparative efficacy.

The anticonvulsant effects of these derivatives are primarily attributed to their action as agonists at the benzodiazepine (BZD) receptor. nih.govexcli.de BZDs exert their therapeutic effects, including anticonvulsant, anxiolytic, and sedative properties, by positively modulating GABA_A receptors. nih.govfrontiersin.org These receptors are ligand-gated chloride ion channels composed of five subunits. nih.govgoogle.com The BZD binding site is located at the interface between the α and γ subunits. excli.de

The structural design of these this compound derivatives often incorporates the key pharmacophoric features required for BZD receptor agonism. These features include an aromatic ring, a proton-accepting moiety at a suitable distance, and a second out-of-plane aromatic ring. nih.gov The molecular structure of these compounds allows them to fit into the BZD binding site of the GABA_A receptor. nih.govexcli.de

To confirm this mechanism, in vivo studies have utilized flumazenil (B1672878), a known BZD receptor antagonist. nih.govexcli.deexcli.de In these experiments, the prior administration of flumazenil was shown to antagonize the anticonvulsant activity of the test compounds. nih.govexcli.deexcli.de For instance, the anticonvulsant effect of the potent compound 8k in the MES test was reversed by flumazenil, confirming the involvement of the BZD receptor in its mechanism of action. nih.gov Similarly, flumazenil prevented the anticonvulsant and hypnotic effects of compound 6a, indicating that its pharmacological activities are mediated through BZD receptors. excli.deexcli.de

The interaction of this compound derivatives with the GABA_A receptor has been quantified through radioligand receptor binding assays. excli.deexcli.de These assays measure the affinity of a compound for the receptor by determining its ability to displace a radiolabeled ligand from the BZD binding site. excli.deexcli.de The affinity is typically expressed as the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC50). excli.deexcli.de

A study of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives found that most of the novel compounds exhibited high affinity for BZD receptors, in some cases even higher than that of diazepam. excli.deexcli.de The most potent compound in this series, 6a, displayed a K_i value of 0.44 nM and an IC50 value of 0.73 ± 0.17 nM. excli.deexcli.deresearchgate.net

These compounds act as positive allosteric modulators of GABA_A receptors. nih.govexcli.de This means they bind to a site on the receptor (the BZD site) that is distinct from the GABA binding site. excli.de This binding does not open the channel directly but enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition. excli.defrontiersin.org This allosteric modulation is the basis for their anticonvulsant and other central nervous system effects. nih.govexcli.de

Mechanism of Action as Benzodiazepine (BZD) Receptor Agonists

Anticancer Potential and Ion Channel Modulation

Beyond the central nervous system, research has explored the potential of related structural classes in oncology. This research focuses on their ability to modulate the activity of specific ion channels that are overexpressed in cancer cells and play a role in tumor progression.

The voltage-gated potassium channel K_V10.1, also known as Ether-à-go-go-1 (Eag1), has been identified as a promising target for anticancer therapies because its expression is detected in over 70% of human cancers but is very limited in healthy tissues. nih.gov The K_V10.1 channel is involved in cell cycle control, proliferation, and other processes that contribute to cancer progression. nih.govmdpi.com Specific inhibition of this channel has been shown to reduce tumor growth in both in vitro and in vivo studies. nih.govmdpi.com

A novel structural class of K_V10.1 inhibitors based on a diarylamine scaffold, which can be conceptually derived from the phenoxybenzoate structure, has been developed. nih.gov Structural optimization of an initial hit compound led to the identification of potent K_V10.1 inhibitors. nih.gov For example, compounds 17a and 18b were developed with improved nanomolar IC50 values of 568 nM and 214 nM, respectively, for K_V10.1 inhibition as determined by whole-cell patch-clamp experiments. nih.gov These compounds act as gating modifiers, inhibiting the channel in a voltage-dependent manner. mdpi.com

The inhibition of K_V10.1 channels by these diarylamine derivatives translates to antiproliferative activity against cancer cell lines that express this channel. nih.govmdpi.com The antiproliferative effects of these compounds are typically evaluated using assays that measure the number of viable cells after a period of incubation. nih.gov

The potent K_V10.1 inhibitors 17a and 18b were tested for their antiproliferative activity against the MCF-7 breast cancer cell line, which has high K_V10.1 expression. nih.gov Both compounds were found to moderately inhibit the growth of MCF-7 cells. nih.gov At a concentration of 25 µM, both compounds reduced the proliferation of the cell line by approximately 50%. nih.gov The antiproliferative effects of these compounds are linked to their ability to inhibit the K_V10.1 channel, which disrupts processes essential for cancer cell growth and survival. nih.govmdpi.com Other studies have also shown that phenoxodiol, a synthetic isoflavene, inhibits the proliferation of many cancer cell lines, including HL60 cells. nih.gov

Table 2: Anticancer Activity of K_V10.1 Inhibitors Data for diarylamine derivatives, a structural class related to the core topic, illustrating antiproliferative potential.

Inhibition of Voltage-Gated Potassium Channels (e.g., K_V10.1/Eag1)

Antiplasmodial Activity of Related Phenoxybenzamide Structures

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. mdpi.comnih.gov The Medicines for Malaria Venture (MMV) has been instrumental in this effort, providing resources like the Malaria Box, a collection of compounds with activity against P. falciparum. mdpi.comnih.gov

One such compound, a 2-phenoxybenzamide (B1622244), has demonstrated promising multi-stage activity against sexual, asexual, and liver stages of P. falciparum. mdpi.comresearchgate.net This has spurred research into the synthesis and structure-activity relationships (SAR) of new 2-phenoxybenzamide derivatives to enhance their antiplasmodial potency. mdpi.comnih.gov

Studies have revealed that the antiplasmodial activity and cytotoxicity of these compounds are highly dependent on the substitution pattern of the anilino partial structure and the size of the substituents. mdpi.comresearchgate.netnih.gov The diaryl ether component also influences the activity. researchgate.netnih.gov For instance, a derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, exhibited high antiplasmodial activity against the NF54 strain of P. falciparum with an IC₅₀ of 0.2690 µM and very low cytotoxicity, resulting in a high selectivity index of 460. mdpi.comresearchgate.netnih.gov Further modifications, such as replacing the diarylether with a diarylthioether, have led to even more active and less cytotoxic compounds, with one derivative showing a selectivity index of 850. nih.gov

Table 3: Antiplasmodial Activity of Selected 2-Phenoxybenzamide Derivatives

| Compound | PfNF54 IC₅₀ (µM) | Cytotoxicity (L-6 cells IC₅₀, µM) | Selectivity Index |

|---|---|---|---|

| Lead 2-phenoxybenzamide | Not specified | Not specified | Not specified |

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 0.2690 | 124.0 | 460 |

| Diarylthioether derivative | Not specified | Not specified | 850 |

Data compiled from studies on 2-phenoxybenzamide derivatives. mdpi.comnih.govresearchgate.netnih.gov

Antimicrobial Properties of Phenoxybenzoic Acid Moiety Containing Compounds

The increasing prevalence of antibiotic-resistant bacteria has created a pressing need for the development of new antimicrobial agents. nih.gov Compounds containing a phenoxybenzoic acid moiety have been investigated for their potential biological activities, including antimicrobial properties. ontosight.ai

Research has indicated that 3-phenoxybenzoic acid has been used in the synthesis of compounds with potential antimicrobial activity. ontosight.ai The antimicrobial effect of phenolic acids and their derivatives is influenced by factors such as the length of the alkyl chain and the presence of hydroxyl groups on the phenol (B47542) ring. nih.gov For example, the antibacterial action of phenolic acid derivatives has been reported to increase with a longer alkyl chain. nih.gov

Compounds containing an oxadiazole ring, which can be synthesized from phenoxybenzoic acid precursors, have shown significant antibacterial activity. ontosight.ai For instance, derivatives of 4-chloro-2-phenoxybenzoic acid incorporating an oxadiazole ring have been effective against various Gram-positive and Gram-negative bacteria. nih.gov Similarly, xanthenone-4-acetic acids, which can be derived from 4-methyl-2-phenoxybenzoic acid, have demonstrated antibacterial properties. google.com

Table 4: Antibacterial Activity of Oxadiazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Data reflects the range of MIC values for various oxadiazole derivatives.

Antioxidant Activity of 3-Phenoxybenzoic Acid Derivatives

Derivatives of 3-phenoxybenzoic acid have been a subject of interest for their potential antioxidant properties. researchgate.netscispace.com The fundamental structure, which includes a diphenyloxide fragment, is associated with high biological activity, including antioxidant capabilities. researchgate.net Research has indicated that the introduction of specific substituent groups onto the 3-phenoxybenzoic acid scaffold can lead to compounds with significant antioxidant effects.

Studies have shown that the antioxidant capacity of benzoic acid derivatives is often linked to the presence and position of hydroxyl (-OH) groups. antiox.org For instance, monohydroxybenzoic derivatives, particularly those with a hydroxyl group in the ortho or para position relative to the carboxyl group, have demonstrated notable antioxidant properties against superoxide (B77818) radicals. antiox.org This principle extends to derivatives of phenoxybenzoic acid. An example is 4'-hydroxy-3-phenoxybenzoic acid, which has been noted for its potential to protect against diseases related to oxidative stress due to its antioxidant activity. ontosight.ai

The general mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and forms a more stable phenoxyl radical. The electron-withdrawing nature of the carboxyl group in benzoic acids can influence this hydrogen-donating ability. ffhdj.com However, modifications to the core structure can enhance this activity. For example, certain synthesized benzothiazole (B30560) derivatives of phenoxybenzoic acid have shown considerable radical scavenging potential in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assays. innovareacademics.in

Furthermore, research into amide derivatives of structurally related compounds, such as 3,4,5-trihydroxyphenylacetic acid, has revealed that many of these derivatives are potent radical scavengers. nih.gov This suggests that the synthesis of amide derivatives of 3-phenoxybenzoic acid could also yield compounds with significant antioxidant activity. The exploration of various derivatives continues to be a promising area for the discovery of novel antioxidant agents. ontosight.aihu.edu.jo

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlation of Structural Modifications with Anticonvulsant Activity Profiles

The core structure of ethyl 2-phenoxybenzoate is a key building block for developing novel anticonvulsant agents. nih.gov In many synthetic pathways, the ethyl ester group is the primary site of modification. A common strategy involves the esterification of 2-phenoxybenzoic acid to produce this compound, which is then reacted with hydrazine (B178648) to form 2-phenoxybenzohydrazide. nih.gov This hydrazide intermediate is subsequently cyclized, for instance with carbon disulfide in the presence of potassium hydroxide, to create a 5-(2-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol ring system. nih.gov This transformation from a simple ester to a more complex heterocyclic structure is crucial for imbuing the molecule with anticonvulsant properties.

Further modifications to this oxadiazole scaffold have led to the development of potent anticonvulsants. Structure-activity relationship (SAR) studies of these derivatives reveal that the nature and position of substituents on the terminal phenyl ring significantly impact their efficacy. For example, in a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids, compounds with a nitro group (NO2) on the N-phenylacetamide moiety demonstrated the most significant anticonvulsant activity. nih.gov

The anticonvulsant effects of these compounds are often evaluated using standard models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests. nih.govexcli.de Research has shown that while many derivatives are active in the MES test, only specific substitutions lead to activity in the PTZ test. nih.gov The most potent compounds, often nitro derivatives, show high levels of protection against induced seizures at low doses. nih.gov The mechanism of action for some of these compounds has been linked to the benzodiazepine (B76468) (BZD) binding site on GABAA receptors, as their anticonvulsant effects can be prevented by the BZD receptor antagonist flumazenil (B1672878). nih.govexcli.de This suggests that the diaryl ether scaffold, derived from this compound, can be effectively oriented to interact with key residues within this receptor site. nih.gov

Table 1: Anticonvulsant Activity of Phenoxyphenyl-1,3,4-oxadiazole Derivatives Data sourced from in vivo studies on mice. nih.gov

| Compound ID | Substituent (R) on N-phenylacetamide | Dose (mg/kg) | MES Test (% Protection) | PTZ Test (% Protection) |

| 8b | 2-Cl | 100 | 75% | 0% |

| 8c | 3-Cl | 20 | 75% | 0% |

| 8f | 2-NO₂ | 10 | 75% | 25% |

| 8g | 3-NO₂ | 10 | 75% | 0% |

| 8k | 4-NO₂ | 2 | 75% | 50% |

| 8l | 3-Cl, 4-NO₂ | 5 | 75% | 25% |

| Diazepam | - | 5 | 100% | 100% |

Impact of Substituent Patterns on K_V10.1 Channel Inhibition and Selectivity

The voltage-gated potassium channel K_V10.1 (also known as Eag1) is a recognized target in oncology due to its aberrant expression in a majority of human cancers. nih.gov The diaryl ether motif, central to this compound, is a structural feature found in compounds designed to inhibit this channel. While direct studies on this compound are limited, research on analogous diarylamine and diaryl ether structures provides significant insight into the SAR for K_V10.1 inhibition. nih.gov

Structural optimization of diarylamine-based inhibitors has shown that substituents on the aromatic rings are critical for both potency and selectivity. nih.gov The primary challenge in designing K_V10.1 inhibitors is achieving selectivity over the hERG channel, as off-target hERG inhibition can lead to cardiotoxicity. nih.gov SAR studies focus on modifying different parts of the diaryl scaffold to enhance K_V10.1 inhibition while minimizing hERG activity. For instance, introducing specific substituents can modulate the interaction with the channel's voltage-sensor domain. nih.gov

Research on a series of diarylamine inhibitors revealed that modifications to the aromatic rings (termed A and B) and the linker region significantly influence activity. For example, replacing a methoxy (B1213986) group with a trifluoromethyl group on one of the phenyl rings led to a new inhibitor with an improved IC50 value for K_V10.1. nih.gov These studies underscore the importance of the electronic and steric properties of the substituents in governing the interaction with the channel pore and surrounding residues. nih.govnih.gov The goal is to identify patterns that favor binding to K_V10.1 over hERG, thereby improving the therapeutic index. nih.gov

Table 2: Influence of Substituents on Diaryl Scaffold for K_V10.1 and hERG Inhibition Data sourced from whole-cell patch-clamp experiments. nih.gov

| Compound ID | Modification on Diaryl Scaffold | K_V10.1 IC₅₀ (nM) | hERG IC₅₀ (nM) | Selectivity Ratio (hERG IC₅₀ / K_V10.1 IC₅₀) |

| 1 (ZVS-08) | Hit compound with diarylamine core | 3700 | >10000 | >2.7 |

| 2 | Optimized analogue of compound 1 | 740 | 207 | 0.28 |

| 17a | CF₃ substitution on ring A, modified linker | 568 | 1090 | 1.92 |

| 18b | Cl substitution on ring A, different linker modification | 214 | 109 | 0.51 |

Influence of Diaryl Ether and Ester Moieties on Biological Efficacy

The diaryl ether (DE) motif is recognized as a "privileged scaffold" in the fields of drug discovery and agrochemistry. acs.org This structure is prevalent in both natural products and synthetic compounds, valued for its unique physicochemical properties and its ability to interact with a wide range of biological targets. acs.org The flexible oxygen bridge between the two aromatic rings allows for conformational adaptability, which can be crucial for fitting into diverse protein binding sites. mdpi.com

In the context of this compound, the diaryl ether skeleton forms the core pharmacophore that is elaborated upon to achieve specific biological effects. This scaffold is a fundamental component of agents targeting various enzymes and receptors. acs.org For example, it is the basis for developing antitumor agents and anti-inflammatory drugs. mdpi.com

The ethyl ester moiety of this compound also plays a critical role, primarily as a reactive handle for synthetic diversification. In many drug design campaigns, the ester is not the final functional group responsible for biological activity but rather an intermediate that is converted into more stable or interactive groups like hydrazides, amides, or heterocyclic rings such as oxadiazoles. nih.govnih.govexcli.de For instance, the conversion of the ethyl ester to a hydrazide is a key step in synthesizing compounds with antimycobacterial and anticonvulsant activities. nih.govnih.gov This strategic transformation allows medicinal chemists to move from a simple, readily available starting material to complex molecules with tailored biological efficacy. The initial esterification to form this compound is often a straightforward and high-yielding reaction, making it an efficient entry point for the synthesis of compound libraries. nih.govexcli.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. longdom.orgnih.gov This approach is vital in modern drug discovery for predicting the activity of novel compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening. longdom.orgsbq.org.br

While specific QSAR models for this compound are not prominently documented, the principles of QSAR have been successfully applied to its structural analogues, particularly those with a phenoxy core. nih.govnih.gov For example, a classical Hansch analysis (a 2D-QSAR method) was used to rationalize the binding affinities of a series of ortho-substituted phenoxy analogues at α1-adrenoceptors. nih.govnih.gov Such models use physicochemical descriptors—like hydrophobicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity)—to build a regression model that predicts biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the three-dimensional properties of molecules, such as their steric and electrostatic fields. longdom.org These models are particularly useful for understanding how the shape and electronic distribution of a ligand influence its interaction with a biological target. mdpi.com For derivatives of this compound, QSAR models could be developed to predict anticonvulsant potency or channel inhibition by correlating calculated molecular descriptors with experimentally determined activity data. The statistical validity of these models is typically assessed using metrics like the squared correlation coefficient (R²) for the training set and the squared cross-validation coefficient (q²), with robust models also being validated against an external test set. mdpi.com

Table 3: Example of a QSAR Model for Biological Activity Prediction This is a representative table illustrating typical QSAR model parameters, based on general QSAR studies. mdpi.com

| QSAR Model Type | Target Activity | Key Descriptors Utilized | R² (Training Set) | q² (Cross-Validation) | r² (External Test Set) |

| 2D-QSAR (MLR) | Cytotoxicity | Topological, Constitutional, Quantum-chemical descriptors | 0.77 | 0.60 | 0.80 |

| 3D-QSAR (CoMFA) | Receptor Binding | Steric Fields, Electrostatic Fields | 0.95 | 0.75 | 0.85 |

MLR: Multiple Linear Regression; CoMFA: Comparative Molecular Field Analysis

Ligand Efficiency and Physicochemical Parameter Optimization in Drug Design

In the process of drug design and discovery, it is not enough for a compound to be potent; it must also possess a favorable profile of physicochemical properties to become a viable drug candidate. Ligand efficiency (LE) is a widely used metric that helps guide the optimization process by relating a compound's binding affinity to its size (typically the number of non-hydrogen atoms). nih.govnih.gov It is calculated as the binding energy divided by the number of heavy atoms, providing an assessment of how efficiently a molecule binds to its target. blogspot.com A high LE value suggests that the compound achieves its potency through optimized interactions rather than simply through an increase in size and lipophilicity. nih.gov

The optimization of derivatives from a starting point like this compound would benefit from the application of LE metrics. As small fragments are grown into larger, more potent molecules, monitoring LE ensures that the added chemical groups contribute favorably to the binding energy. nih.gov This helps to avoid creating molecules that are unnecessarily large or "obese," a trend that can lead to poor pharmacokinetic properties. nih.gov

Alongside LE, Lipophilic Efficiency (LipE), which relates potency to lipophilicity (logP or logD), is another critical parameter. nih.gov Excessive lipophilicity is often associated with problems such as poor solubility, high metabolic turnover, and off-target toxicity. nih.gov Therefore, a key goal in drug design is to maximize potency and LE while keeping lipophilicity within an optimal range. For derivatives of this compound, this would involve a careful selection of substituents that enhance biological activity without significantly increasing molecular weight or lipophilicity, thus balancing the various parameters required for a successful drug candidate. nih.govnih.gov

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in structure-based drug design for understanding binding modes and affinities.

Detailed research findings from molecular docking studies on derivatives of Ethyl 2-phenoxybenzoate have provided insights into their interactions with specific biological targets. For instance, derivatives of ethyl 4-chloro-2-phenoxybenzoate and this compound have been investigated for their affinity towards the benzodiazepine (B76468) (BZD) binding site of the GABA-A receptor, a key target for anticonvulsant drugs. excli.denih.gov Docking studies confirmed that these compounds show a significant affinity for this binding pocket. excli.de In one study, the most potent compounds were found to interact with important residues within the BZD-binding site of the GABA-A receptor. nih.gov The binding of ligands to this receptor is often facilitated by hydrophobic contacts with specific amino acid residues. vulcanchem.com The general mechanism involves the ligand forming a high-affinity complex with the receptor, which in turn triggers a biological response. qiagen.com

| Target Receptor | Ligand Class | Key Findings | References |

| GABA-A Receptor (α1β2γ2) | Derivatives of ethyl 4-chloro-2-phenoxybenzoate | Confirmed significant binding affinity to the diazepam-binding pocket. | excli.de |

| GABA-A Receptor (BZD-binding site) | Derivatives of this compound | The most potent synthesized compounds interacted with key residues of the binding site. | nih.gov |

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADMET)

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net These predictions are vital in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity. researchgate.netwhiterose.ac.uk

For this compound, computational tools can predict various physicochemical and pharmacokinetic properties. These predictions help assess its drug-likeness and potential behavior in a biological system. For example, the predicted partition coefficient (XlogP) gives an indication of a molecule's lipophilicity, which influences its absorption and distribution. The predicted collision cross-section (CCS) provides information related to the molecule's size and shape in the gas phase, which is relevant for analytical techniques like ion mobility-mass spectrometry.

| Parameter | Predicted Value | Significance | References |

| Molecular Formula | C15H14O3 | Defines the elemental composition of the molecule. | uni.lu |

| Monoisotopic Mass | 242.0943 Da | The exact mass of the molecule with the most abundant isotopes. | uni.lu |

| XlogP | 3.8 | Indicates the lipophilicity and potential for membrane permeability. | uni.lu |

| Predicted Collision Cross Section (CCS) (Ų) | |||

| [M+H]+ | 153.5 | CCS for the protonated molecule. | uni.lu |

| [M+Na]+ | 160.5 | CCS for the sodium adduct. | uni.lu |

| [M-H]- | 160.2 | CCS for the deprotonated molecule. | uni.lu |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net These calculations provide fundamental insights into molecular properties like orbital energies, charge distribution, and conformational stability. rsc.org

By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. sapub.org Molecular Electrostatic Potential (MEP) analysis helps identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can reveal details about charge transfer and stabilizing interactions within the molecule. researchgate.net While specific quantum chemical studies on this compound are not detailed in the available literature, these standard computational methods can be applied to elucidate its conformational preferences, electronic properties, and reactivity, providing a deeper understanding of its chemical behavior. mdpi.com

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com When applied to a protein-ligand complex, MD simulations can reveal the dynamic behavior of the ligand within the receptor's binding site, assess the stability of their interactions, and identify key conformational changes. nih.govnih.gov

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating complex mixtures into their individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods used for the analysis of ethyl 2-phenoxybenzoate and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for the separation, identification, and quantification of compounds in a mixture. Its high resolution and versatility make it ideal for analyzing non-volatile and thermally sensitive compounds, which is often the case for metabolites. nih.gov In the context of this compound, HPLC is instrumental in profiling its metabolites, which may include hydroxylated and cleaved products.

Reversed-Phase HPLC (RP-HPLC) is one of the most common modes used, offering stability and the ability to separate a wide range of chemical structures. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. torontech.com For instance, a method for determining ethyl-p-hydroxybenzoate, a related compound, utilized a reversed-phase C18 column with a gradient elution of orthophosphoric acid and an acetonitrile-water mixture.

The separation of positional isomers, such as the various substituted phenoxybenzoates, is a significant challenge that can be addressed by HPLC. rsc.org Specialized columns and mobile phase compositions, sometimes including additives like dichloromethane, can achieve baseline separation of isomers. rsc.orgnih.gov Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, which measures the absorbance of light by the analytes. torontech.com For more detailed structural information, HPLC can be coupled with a mass spectrometer. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Benzoate (B1203000) Compounds

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 | |

| Mobile Phase | Gradient of 0.017 M orthophosphoric acid and acetonitrile-water (80:20, v/v) | |

| Detection | UV-Vis Diode-Array Detector (DAD) at 237 nm |

| Application | Determination of ethyl-p-hydroxybenzoate in biological fluids | |

Gas Chromatography (GC) Applications in Compound Detection

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds. For the analysis of this compound and its metabolites, particularly the common degradation product 3-phenoxybenzoic acid (PBA), GC is frequently coupled with highly sensitive detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). nih.govacs.org

A critical step in the GC analysis of non-volatile metabolites like PBA is derivatization. This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. nih.govipp.pt For example, PBA can be esterified with hexafluoroisopropyl alcohol (HFIP) to form a volatile ester. nih.govacs.org Another common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates a silyl (B83357) ester. nih.gov

Following extraction from a sample matrix (e.g., agricultural products or soil) and derivatization, the sample is injected into the GC system. nih.govipp.pt The separation occurs in a capillary column, and the eluted compounds are detected. nih.gov GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for definitive identification of the compounds. nih.govipp.pt For instance, a method to determine PBA in soil used GC-MS in Selected Ion Monitoring (SIM) mode, targeting specific ions (m/z 141, 196, and 364) to enhance sensitivity and selectivity. ipp.pt

Table 2: Example GC-MS Conditions for Analysis of 3-Phenoxybenzoic Acid (PBA)

| Parameter | Condition | Source(s) |

|---|---|---|

| Derivatization Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | nih.gov |

| Column | Capillary column (e.g., Zebron ZB-5MS) | nih.govipp.pt |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | ipp.pt |

| Detection | Mass Spectrometry (MS) with Selected Ion Monitoring (SIM) | nih.govipp.pt |

| Application | Determination of pyrethroid metabolites in urine and soil | nih.govipp.pt |

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for molecular analysis, providing information about the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with chromatographic separation, it offers unparalleled sensitivity and specificity for identifying and quantifying trace-level compounds.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a technique where two stages of mass analysis are performed in series to elucidate the structure of a compound. uab.eduscripps.edu In a typical MS/MS experiment, a precursor ion (often the molecular ion, [M+H]⁺) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. uab.eduarxiv.org The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown metabolites by comparing it to reference spectra or by piecing together structural motifs. nih.govmtoz-biolabs.com

For this compound (C₁₅H₁₄O₃, monoisotopic mass 242.0943 Da), MS/MS analysis would involve selecting the precursor ion (e.g., [M+H]⁺ at m/z 243.1016) and analyzing its fragments. uni.lu The fragmentation process provides clues to the molecule's structure by breaking the weakest bonds. acdlabs.com Analysis of the fragmentation pathways can reveal the presence of specific functional groups and how they are connected. mtoz-biolabs.com For example, the cleavage of the ester or ether linkages would produce characteristic fragment ions.

Table 3: Predicted Collision Cross Section (CCS) and m/z Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) | Source(s) |

|---|---|---|---|

| [M+H]⁺ | 243.10158 | 153.5 | uni.lu |

| [M+Na]⁺ | 265.08352 | 160.5 | uni.lu |

| [M-H]⁻ | 241.08702 | 160.2 | uni.lu |

| [M]⁺ | 242.09375 | 156.1 | uni.lu |

Application in Biomonitoring Studies of Related Compounds

Biomonitoring involves the quantitative determination of chemical substances or their metabolites in biological fluids like urine or blood to assess human exposure. dguv.de This approach provides a measure of the internal dose, accounting for all routes of uptake, including inhalation, dermal contact, and ingestion. dguv.de

This compound is a metabolic intermediate of certain synthetic pyrethroid insecticides. cdnsciencepub.com Therefore, biomonitoring studies often target its common degradation product, 3-phenoxybenzoic acid (PBA), in human urine to estimate exposure to a wide range of pyrethroids. acs.orgnih.gov Analytical methods for these studies typically involve sample clean-up, derivatization, and analysis by GC-MS or LC-MS/MS. nih.govnih.gov The development of sensitive and reliable methods for detecting metabolites like PBA, with detection limits as low as 0.05 µg/L in urine, allows for the assessment of both occupational and environmental exposure levels. nih.gov These studies are crucial for understanding the extent of human exposure to parent compounds and for informing public health risk assessments. dguv.denih.gov

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques provide detailed information about the structure of a molecule by probing the interaction of its atoms and bonds with electromagnetic radiation. rsc.orgmsu.edu Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the unequivocal structural confirmation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy gives information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. rsc.orgwordpress.com The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus, while spin-spin coupling provides information about adjacent, non-equivalent nuclei. wordpress.com For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings and the ethyl group's methylene (B1212753) and methyl protons. harvard.edu The ¹³C NMR spectrum would similarly show unique signals for each carbon atom in the molecule, including the characteristic carbonyl carbon of the ester group. rsc.org

Infrared (IR) spectroscopy measures the vibrational excitation of covalent bonds in a molecule. msu.edu Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. libretexts.org The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretch of the ester, C-O stretches of the ester and ether linkages, and various C-H and C=C stretches associated with the aromatic rings. libretexts.orglibretexts.org The region from 1450 to 600 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for compound identification. msu.edu

Table 4: Predicted Characteristic Spectroscopic Data for this compound

| Technique | Feature | Expected Region / Chemical Shift | Source(s) |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₅O- & -C₆H₄-) | δ 6.8 - 8.0 ppm | harvard.educhemicalbook.com |

| Methylene Protons (-OCH₂CH₃) | δ ~4.4 ppm (quartet) | chemicalbook.com | |

| Methyl Protons (-OCH₂CH₃) | δ ~1.4 ppm (triplet) | chemicalbook.com | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165-175 ppm | rsc.org |

| Aromatic Carbons | δ ~115-160 ppm | rsc.org | |

| Methylene Carbon (-OCH₂) | δ ~60-65 ppm | rsc.org | |

| Methyl Carbon (-CH₃) | δ ~14 ppm | rsc.org | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ | libretexts.orglibretexts.org |

| C-O Stretch (Ester & Ether) | ~1000-1300 cm⁻¹ | libretexts.org | |

| Aromatic C=C Stretch | ~1400-1600 cm⁻¹ | libretexts.org |

Method Validation and Quality Assurance in Analytical Procedures

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. researchgate.net A comprehensive set of validation characteristics is considered, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the reliability of analytical data. fda.govgmp-compliance.orgstarodub.nl For this compound, this process is critical for applications such as quality control, stability testing, and impurity profiling. researchgate.netclearsynth.com

Method validation ensures that an analytical method will provide results that are both accurate and precise. scispace.comgmpinsiders.com Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range. wjarr.comwikipedia.org

Specificity is the ability of the method to produce a response that is only due to the analyte of interest, without interference from other components like impurities, degradation products, or matrix components. elementlabsolutions.com For this compound, this would involve demonstrating that the method can distinguish it from structurally similar compounds or precursors from its synthesis, such as 2-phenoxybenzoic acid or ethanol (B145695). nih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range. gmpinsiders.comelementlabsolutions.com This is typically evaluated by analyzing a series of standards of known concentrations and assessing the relationship using linear regression. gmpinsiders.com

Range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. researchgate.netgmpinsiders.com

Accuracy represents the closeness of the results obtained by the method to the true value. elementlabsolutions.com It is often determined through recovery studies by analyzing a sample spiked with a known amount of this compound. elementlabsolutions.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-day precision): Assesses precision under the same operating conditions over a short interval. wjarr.com

Intermediate precision (Inter-day precision): Describes the variation within the same laboratory, but on different days, with different analysts, or on different equipment. wjarr.com

Reproducibility: Assesses the precision between different laboratories. wjarr.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical procedure can reliably detect, though not necessarily quantify with acceptable accuracy and precision. youtube.com The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable levels of accuracy and precision. youtube.com

Quality Assurance (QA) is a broader concept that encompasses all the systematic actions necessary to provide adequate confidence that a process will satisfy the given requirements for quality. azolifesciences.com It involves not just method validation but also ongoing quality control (QC) measures to ensure the continued reliability of the analytical results. numberanalytics.comsolubilityofthings.com QC involves the routine analysis of control samples, such as known standards or reference materials, alongside test samples to monitor the performance of the analytical process in real-time. solubilityofthings.comoiv.int This ensures that the method remains in a state of control and that the data produced is consistently fit for its purpose. oiv.int

The following tables present illustrative data for the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Interactive Data Tables for Method Validation

Table 1: Linearity of this compound This table demonstrates the direct relationship between the concentration of this compound and the detector response. A high correlation coefficient (r²) indicates excellent linearity.

Linearity Parameters| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 5.0 | 125.5 |

| 10.0 | 251.2 |

| 25.0 | 627.9 |

| 50.0 | 1255.8 |

| 100.0 | 2511.5 |

| 150.0 | 3767.3 |

| Regression Equation | y = 25.1x + 0.45 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) of this compound This table shows the method's ability to accurately measure a known amount of analyte spiked into a blank sample matrix. Recovery is expressed as a percentage of the known amount.

Accuracy at Three Concentration Levels| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Average Recovery (%) |

|---|---|---|

| 10.0 | 9.95 | 99.5 |

| 50.0 | 50.40 | 100.8 |

| 120.0 | 119.52 | 99.6 |

Table 3: Precision of this compound This table displays the precision of the method as the Relative Standard Deviation (RSD) for repeated measurements. Lower RSD values indicate higher precision.

Repeatability and Intermediate Precision| Concentration (µg/mL) | Repeatability (Intra-day RSD, %, n=6) | Intermediate Precision (Inter-day RSD, %, n=6) |

|---|---|---|

| 10.0 | 1.15 | 1.45 |

| 50.0 | 0.75 | 0.98 |

Table 4: Detection and Quantitation Limits This table specifies the lowest concentrations at which this compound can be reliably detected and quantified.

LOD & LOQ Values| Parameter | Concentration (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.5 |

Environmental and Biodegradation Studies of Phenoxybenzoate Analogues

Microbial Degradation Pathways of 3-Phenoxybenzoate and Related Structures

The microbial breakdown of 3-phenoxybenzoate (3-PBA), a common metabolite of pyrethroid insecticides, has been the subject of extensive research. frontiersin.orgplos.org The initial and most critical step in its degradation is the cleavage of the stable diaryl ether bond. nih.gov Following the cleavage, the resulting aromatic rings, such as phenol (B47542) and protocatechuate, are funneled into central metabolic pathways. frontiersin.orgnih.gov

Different bacterial strains exhibit distinct pathways for 3-PBA degradation. For instance, Bacillus sp. strain DG-02 degrades 3-PBA into intermediates including protocatechuate and phenol. plos.org In a two-membered bacterial co-culture, one Pseudomonas isolate (13b) transformed 3-phenoxybenzoate into phenol, while the second isolate (13a) mineralized the phenol. cdnsciencepub.comcapes.gov.br This highlights how microbial consortia can achieve complete mineralization where a single strain cannot. cdnsciencepub.comcapes.gov.br Another pathway, observed in Sphingobium wenxiniae JZ-1, involves the hydroxylation of the phenoxy ring to produce 3-hydroxybenzoate and catechol. nih.gov

The degradation kinetics can be influenced by the initial concentration of the compound. For example, Bacillus sp. strain DG-02 showed complete degradation of 3-PBA at concentrations of 25, 50, and 100 mg/L within 72 hours, but the lag phase was extended at higher concentrations. plos.org

Enzymatic Systems Involved in Diaryl Ether Cleavage (e.g., Dioxygenases)

The enzymatic cleavage of the diaryl ether bond is the rate-limiting step in the biodegradation of phenoxybenzoates. asm.org This process is primarily accomplished by a class of enzymes known as dioxygenases, specifically Rieske non-heme iron aromatic ring-hydroxylating oxygenases (RHOs). nih.govasm.org These enzymes catalyze the insertion of two oxygen atoms into the aromatic ring, leading to its cleavage.

Several distinct dioxygenase systems have been identified:

Angular Dioxygenation: This is a common mechanism where the enzyme attacks the carbon atom to which the ether bond is attached (the angular position) and an adjacent carbon. nih.govethz.ch

3-Phenoxybenzoate 1,6-dioxygenase (PobAB): Found in Pseudomonas pseudoalcaligenes POB310, this enzyme hydroxylates positions 1 and 6 of the benzoate (B1203000) ring of 3-PBA, causing the ether bond to break and yielding phenol and 3,4-dihydroxybenzoate (protocatechuate). nih.govethz.ch

3-Phenoxybenzoate 1′,2′-dioxygenase: Identified in Sphingobium wenxiniae JZ-1, this novel enzyme system (encoded by pbaA1A2B and a reductase pbaC) acts on the phenoxy ring at the 1' and 2' positions. nih.gov This cleavage results in the formation of 3-hydroxybenzoate and catechol. nih.gov

Novel Ring Cleavage Dioxygenase (Dpe): In Sphingobium phenoxybenzoativorans SC_3, a unique angular dioxygenase cleaves the C-1a—C-2 bond of the benzene (B151609) ring in diphenyl ether, without prior dihydroxylation, producing 2,4-hexadienal (B92074) phenyl ester, which is then hydrolyzed to muconic acid semialdehyde and phenol. asm.org

These enzymatic systems are typically multi-component, often consisting of an oxygenase, a ferredoxin, and a reductase to facilitate electron transfer during the reaction. nih.govasm.org The activity of these dioxygenases can be affected by substituents on the aromatic rings. mdpi.com

Identification and Characterization of Biodegrading Microorganisms

A diverse range of microorganisms capable of degrading phenoxybenzoates and related diaryl ethers have been isolated, primarily from contaminated soils. plos.orgresearchgate.net These microbes often utilize these compounds as a sole source of carbon and energy. asm.orgplos.org Genera such as Pseudomonas, Sphingobium, and Bacillus are frequently implicated in this process. frontiersin.orgasm.orgplos.org

The efficiency of degradation varies among different strains. For example, Pseudomonas strain ET1 can grow on 3-phenoxybenzoate with a generation time of 3 hours. asm.org Bacillus flexus strain XJU-4 has been shown to degrade fenvalerate, a pyrethroid, into 3-phenoxybenzoate and then further metabolize it. nih.gov The degradation of pyrethroids and their metabolites is often initiated by the hydrolysis of the ester linkage. nih.govresearchgate.net Some strains, like Micrococcus sp. strain CPN 1, can utilize a variety of pyrethroids and their common metabolite, 3-phenoxybenzoate. researchgate.net

Below is a table summarizing key microorganisms involved in the biodegradation of phenoxybenzoates.

| Microorganism | Degraded Compound(s) | Key Metabolites/Products | Source of Isolation | Reference |

| Pseudomonas sp. ET1 | 3-Phenoxybenzoate, 4-Phenoxybenzoate | Phenol | Agricultural Soil | asm.org |

| Pseudomonas pseudoalcaligenes POB310 | 3-Phenoxybenzoate | Phenol, Protocatechuate | Soil | plos.orgnih.gov |

| Pseudomonas sp. (Isolates 13a & 13b) | 3-Phenoxybenzoate | Phenol | Agricultural Soil | cdnsciencepub.comcapes.gov.br |

| Bacillus sp. DG-02 | 3-Phenoxybenzoate | Protocatechuate, Phenol | Soil | plos.org |

| Sphingobium wenxiniae JZ-1 | 3-Phenoxybenzoate | 3-Hydroxybenzoate, Catechol | Not Specified | nih.gov |

| Sphingomonas sp. SC-1 | 3-Phenoxybenzoic Acid | Phenol, Catechol | Not Specified | researchgate.net |

| Micrococcus sp. CPN 1 | Cypermethrin, 3-Phenoxybenzoate | Protocatechuate, Catechol | Soil | researchgate.net |

| Bacillus flexus XJU-4 | Fenvalerate | 3-Phenoxybenzaldehyde (B142659), 3-Phenoxybenzoate, Phenol, Protocatechuate | Not Specified | nih.gov |

Environmental Fate and Transformation Processes of Phenoxybenzoate Metabolites

Once the diaryl ether bond of phenoxybenzoates is cleaved, the resulting metabolites undergo further transformation. nih.gov Common metabolites include phenol, protocatechuate, and catechol. nih.govresearchgate.net These compounds are generally less complex and more amenable to further breakdown by a wider range of soil microorganisms. frontiersin.org

The ultimate goal of biodegradation is the complete mineralization of the parent compound to carbon dioxide and water. cdnsciencepub.comcapes.gov.br The metabolites phenol and protocatechuate are key intermediates that can be channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.orgrsc.org For example, protocatechuate and catechol can undergo further enzymatic reactions, including ring cleavage via ortho or meta pathways, which breaks down the aromatic structure into aliphatic acids that can enter the TCA cycle. mdpi.comrsc.org

The fate of these metabolites can be influenced by environmental conditions and the microbial communities present. In soil, the degradation of 3-PBA by introduced strains like Pseudomonas pseudoalcaligenes POB310 can sometimes be incomplete. nih.gov However, modified strains or microbial consortia can achieve more thorough degradation. cdnsciencepub.comnih.gov For instance, the combination of two Pseudomonas strains led to the degradation of both aromatic nuclei of 3-phenoxybenzoate, demonstrating complete mineralization. cdnsciencepub.comcapes.gov.br

Role of Phenoxybenzoates as Metabolic Intermediates of Pyrethroid Insecticides

Phenoxybenzoates, particularly 3-phenoxybenzoic acid (3-PBA), are widely recognized as major metabolic intermediates in the degradation of numerous synthetic pyrethroid insecticides. cdnsciencepub.comfrontiersin.orgethz.ch Pyrethroids are esters, and a primary step in their biodegradation by microorganisms is the hydrolysis of this ester bond. ethz.chresearchgate.net

This initial hydrolysis, often catalyzed by carboxylesterase enzymes, cleaves the pyrethroid molecule into two main parts: a cyclopropane (B1198618) carboxylic acid derivative and an alcohol moiety, which is typically 3-phenoxybenzyl alcohol for many common pyrethroids. frontiersin.orgethz.ch The 3-phenoxybenzyl alcohol is then rapidly oxidized, first to 3-phenoxybenzaldehyde and subsequently to 3-phenoxybenzoic acid. frontiersin.orgnih.govresearchgate.net

Due to its formation from a wide array of pyrethroids (such as permethrin, cypermethrin, and fenvalerate), 3-PBA is often used as a metabolic marker to track pyrethroid degradation in environmental samples. frontiersin.orgnih.govethz.ch The breakdown of 3-PBA is therefore a critical step in the complete mineralization of these widely used insecticides. frontiersin.org The persistence or accumulation of 3-PBA in the environment is a concern, making the study of its microbial degradation pathways essential for environmental risk assessment. plos.org

Coordination Chemistry and Material Science Applications of Phenoxybenzoates

Metal Complexes Incorporating Phenoxybenzoate Ligands

Phenoxybenzoate ligands, particularly 2-phenoxybenzoate and 4-phenoxybenzoate, have been successfully incorporated into the structures of various transition metal complexes, leading to diverse nuclearities and topologies. The specific isomer and the metal ion used play a crucial role in determining the final structure and properties of the complex.

Polynuclear iron(III) oxo clusters are a significant class of compounds due to their relevance in bioinorganic chemistry and molecular magnetism. mdpi.com The synthesis of such clusters can be achieved using pre-formed triangular iron oxo-centered carboxylate units as starting materials. Research has shown that iron(III) oxo-centered triangles featuring 2-phenoxybenzoate, specifically {Fe3O(O2CC6H4OPh)6}0/+1, can be used to construct higher nuclearity clusters. researchgate.net

For instance, the reaction of these iron triangles with other ligands, such as 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (Tris), has led to the isolation of complex polynuclear species. One such example is the octanuclear cluster [Fe8O4(HL)2(O2CC6H4OPh)10(NO3)2]. researchgate.net The flexible coordination of the ligand system permits the formation of various core topologies, including those based on {Fe3O} and {Fe4O2} units. researchgate.net The characterization of these complex structures relies heavily on single-crystal X-ray diffraction.

The use of carboxylate ligands is a popular strategy in the synthesis of high-nuclearity manganese complexes, which are of great interest for their potential as single-molecule magnets (SMMs). rsc.org The asymmetrically substituted 2-phenoxybenzoate ligand has been employed to create the first reported high-nuclearity manganese complex featuring this ligand. rsc.org

The resulting mixed-valence Mn13 complex, with the formula [Mn13O8(OEt)6(O2CC6H4OPh)12], was synthesized and characterized. rsc.org This complex is notable for its high molecular S6 symmetry, a feature that is of interest in the design of SMMs as molecular symmetry can influence magnetic anisotropy. rsc.org The synthesis demonstrates the utility of asymmetrically substituted carboxylates in accessing novel structural motifs in high-nuclearity manganese chemistry. rsc.org

Copper(II) ions readily react with phenoxybenzoate ligands, often forming binuclear or polymeric structures. The combination of copper(II) salts with 4-phenoxybenzoate (PhOBz) and various pyridine (B92270) derivatives (dPy) has yielded a series of binuclear complexes with the general formula [Cu(PhOBz)2(dPy)]2. researchgate.net

A common structural motif in these systems is the "paddle-wheel" unit, where two copper(II) centers are bridged by four syn-syn carboxylate ligands. researchgate.netacs.org These discrete dinuclear units can serve as secondary building blocks for creating larger coordination polymers. researchgate.net Depending on the reaction conditions and ancillary ligands, mononuclear complexes like [Cu(PhOBz)2(4-Phpy)2(H2O)] can also be isolated, which exhibit a distorted square pyramidal geometry. researchgate.net The structural diversity of these copper(II) phenoxybenzoate complexes, ranging from discrete dimers to extended polymers, highlights the ligand's versatility in coordination chemistry. mdpi.commdpi.com

Manganese(II) Complexes with Phenoxybenzoate

Crystallographic Analysis of Metal-Phenoxybenzoate Structures

In the case of the Mn13 complex with 2-phenoxybenzoate, crystallographic analysis revealed a structure with S6 symmetry, where the crystallographic c-axis is coincident with the S6 axis and passes through a central Mn(IV) ion. rsc.org The analysis also detailed the complex Mn-O core and the specific orientation of the Jahn-Teller elongated axes of the six Mn(III) ions. rsc.org

For the copper(II) 4-phenoxybenzoate complexes, X-ray crystallography has confirmed the ubiquitous paddle-wheel structure in the binuclear species. researchgate.netacs.org This structure features two copper(II) ions linked by four carboxylate bridges. In a related mononuclear complex, the geometry around the copper center was determined to be slightly distorted square pyramidal. researchgate.net

| Complex | Metal | Ligand | Crystal System | Space Group | Key Structural Feature | Reference |

| [Mn13O8(OEt)6(O2CC6H4OPh)12] | Mn | 2-Phenoxybenzoate | - | - | High-nuclearity Mn13 cluster with S6 molecular symmetry | rsc.org |

| [Cu(PhOBz)2(pyridine)]2 | Cu | 4-Phenoxybenzoate | - | - | Binuclear "paddle-wheel" unit with four syn-syn carboxylate bridges | researchgate.net |

| [Cu(PhOBz)2(4-Phpy)2(H2O)] | Cu | 4-Phenoxybenzoate | - | - | Mononuclear with a slightly distorted square pyramidal geometry | researchgate.net |

| [Fe8O4(HL)2(O2CC6H4OPh)10(NO3)2] | Fe | 2-Phenoxybenzoate | - | - | Octanuclear cluster with a core composed of {Fe4O2} units | researchgate.net |

Note: Detailed crystal system and space group information is often found in the crystallographic information files (CIFs) associated with the primary research articles and was not available in the provided search abstracts.

Magnetic Properties of Phenoxybenzoate-Containing Metal Complexes

The magnetic properties of polynuclear metal complexes are dictated by the nature of the metal ions, their oxidation states, the coordination geometry, and the electronic communication between them, which is mediated by the bridging ligands. nih.govlibretexts.org Magnetic susceptibility measurements are a key tool to probe these interactions. libretexts.org

The magnetic behavior of the iron(III)-oxo clusters containing 2-phenoxybenzoate is characterized by dominant antiferromagnetic exchange interactions between the iron centers. researchgate.net This typically results in small, non-zero spin ground states (S) that are not well-isolated or, in the case of the Fe8 cluster, an S = 0 ground state. researchgate.net

The mixed-valence Mn13 cluster with 2-phenoxybenzoate was found to possess an S = 11/2 spin ground state. rsc.org Fitting the magnetic data yielded a g-value of 1.96 and a small negative axial zero-field splitting parameter (D = −0.07 cm⁻¹), which indicates a weak magnetic anisotropy. rsc.org

Magnetic studies of the copper(II) phenoxybenzoate complexes confirm that the nature of the magnetic interaction is highly dependent on the structure. researchgate.net Dinuclear paddle-wheel complexes are known to exhibit strong antiferromagnetic coupling between the two Cu(II) ions. acs.org In contrast, complexes where the metal centers are further apart or bridged by different pathways show much weaker magnetic interactions. researchgate.netmdpi.com

| Complex | Dominant Magnetic Behavior | Ground State (S) | Key Parameters | Reference |

| Iron(III) Clusters (e.g., [Fe8...]) | Antiferromagnetic | S = 0 | - | researchgate.net |

| [Mn13O8(OEt)6(O2CC6H4OPh)12] | Paramagnetic | S = 11/2 | D = -0.07 cm⁻¹, g = 1.96 | rsc.org |

| Copper(II) Paddle-wheel Dimers | Strong Antiferromagnetic | S = 0 | J values from -255 to -325 cm⁻¹ | acs.org |

Potential Applications in Catalysis and Advanced Materials Science

The development of metal complexes is driven by their potential use in a wide range of applications, from catalysis to advanced functional materials. frontiersin.orgepistemonikos.org